

Introduction: The Imperative of Chirality in Modern Drug Discovery

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Compound of Interest

Compound Name: *H-D-Val-OBzl.TosOH*

Cat. No.: B613078

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In the landscape of pharmaceutical development, chirality is a fundamental principle, not an afterthought. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, creating a stereospecific environment where only one enantiomer of a chiral drug will elicit the desired therapeutic effect.[1] The other may be inactive or, in worst-case scenarios, responsible for adverse effects. This reality has solidified the importance of chiral building blocks—enantiomerically pure molecules that serve as foundational components for constructing complex, single-enantiomer active pharmaceutical ingredients (APIs).[2][3][4]

Using optically pure building blocks accelerates drug discovery by enabling the rapid, predictable synthesis of chiral compound libraries and facilitating more precise structure-activity relationship (SAR) studies.[2] Among the arsenal of such synthons, protected amino acids are particularly valuable. This guide provides a deep technical dive into one such molecule: D-Valine benzyl ester p-toluenesulfonate salt (**H-D-Val-OBzl.TosOH**). We will explore its synthesis, the strategic roles of its constituent protecting groups, its application in synthesis, and the critical analytical methods required to validate its quality, providing researchers and drug development professionals with a comprehensive understanding of its utility.

Core Characteristics of H-D-Val-OBzl.TosOH

Before its application, a thorough understanding of a building block's physical and chemical properties is essential for process development, handling, and storage. **H-D-Val-OBzl.TosOH** is a white to off-white crystalline solid, a form that is advantageous for its stability and ease of handling compared to a free base oil.

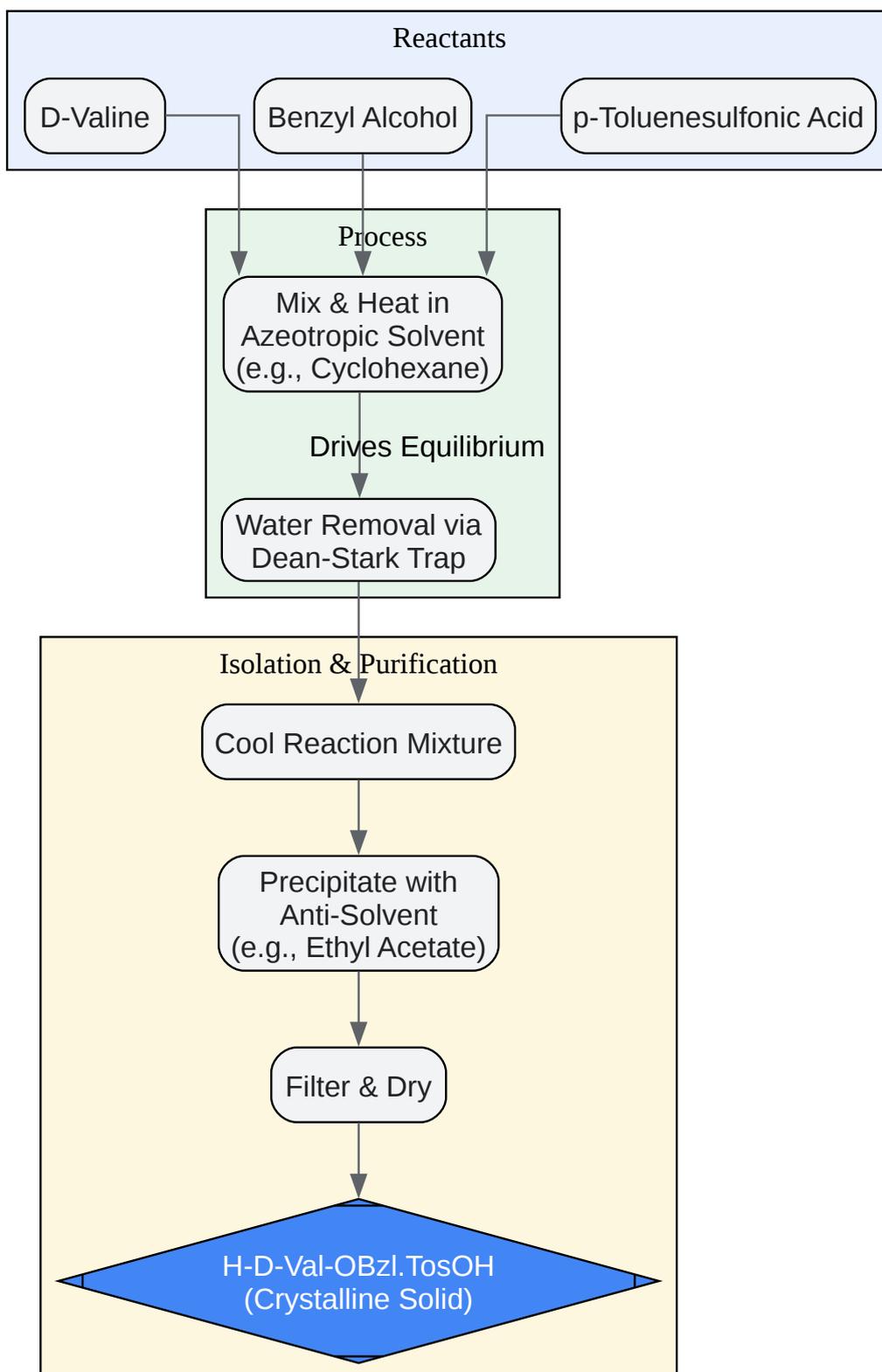
Table 1: Physicochemical Properties of **H-D-Val-OBzl.TosOH**

Property	Value	Reference(s)
CAS Number	17662-84-9	[5][6]
Molecular Formula	C ₁₉ H ₂₅ NO ₅ S (or C ₁₂ H ₁₇ NO ₂ · C ₇ H ₈ O ₃ S)	[5][6]
Molecular Weight	379.47 g/mol	[5][6]
Melting Point	~162 °C	[5]
Appearance	White to off-white crystalline powder	[7]
Storage Condition	Store at room temperature	[5]

Strategic Synthesis: The Fischer-Speier Esterification

The most common and efficient method for preparing **H-D-Val-OBzl.TosOH** is a direct Fischer-Speier esterification of the parent amino acid, D-Valine.[8][9] This reaction is elegant in its simplicity, using the acid catalyst not only to promote the reaction but also to isolate the final product as a stable, purifiable salt.

The overall transformation involves reacting D-Valine with benzyl alcohol in the presence of p-toluenesulfonic acid (TsOH) and an appropriate solvent capable of azeotropically removing the water generated during the reaction.[8][9] The removal of water is crucial as it drives the equilibrium towards the ester product, ensuring a high conversion rate.



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Caption: General workflow for the synthesis of **H-D-Val-OBzl.TosOH**.

Detailed Synthesis Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory scale and equipment.

- **Apparatus Setup:** Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- **Charging Reactants:** To the flask, add D-Valine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (3-5 eq), and cyclohexane (approx. 2-3 mL per gram of amino acid). The use of cyclohexane is a modern, safer alternative to historically used hazardous solvents like benzene or toluene.[8]
- **Reaction:** Heat the mixture to reflux. The cyclohexane-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete (typically 4-8 hours).
- **Work-up and Isolation:** Allow the reaction mixture to cool to room temperature. Add an anti-solvent, such as ethyl acetate or diethyl ether, to precipitate the product.[8]
- **Purification:** Stir the resulting slurry, then collect the crystalline solid by vacuum filtration. Wash the filter cake with the anti-solvent to remove excess benzyl alcohol and other impurities.
- **Drying:** Dry the purified **H-D-Val-OBzl.TosOH** salt under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

The Dual-Role Architecture: Benzyl Ester and Tosylate Salt

The structure of **H-D-Val-OBzl.TosOH** is a testament to strategic chemical design, where each component serves a distinct and critical purpose for its function as a building block.

Caption: Functional breakdown of the **H-D-Val-OBzl.TosOH** molecule.

- **Benzyl (OBzl) Ester:** The carboxylic acid of D-valine is protected as a benzyl ester. This is a "semi-permanent" protecting group. It is stable to the mildly acidic or basic conditions often

used for the removal of N-terminal protecting groups (like Boc or Fmoc), making it an orthogonal protection strategy.[10] Its primary advantage is its clean removal via catalytic hydrogenolysis (e.g., $H_2/Pd-C$), which yields the free carboxylic acid and toluene, a volatile byproduct.[11]

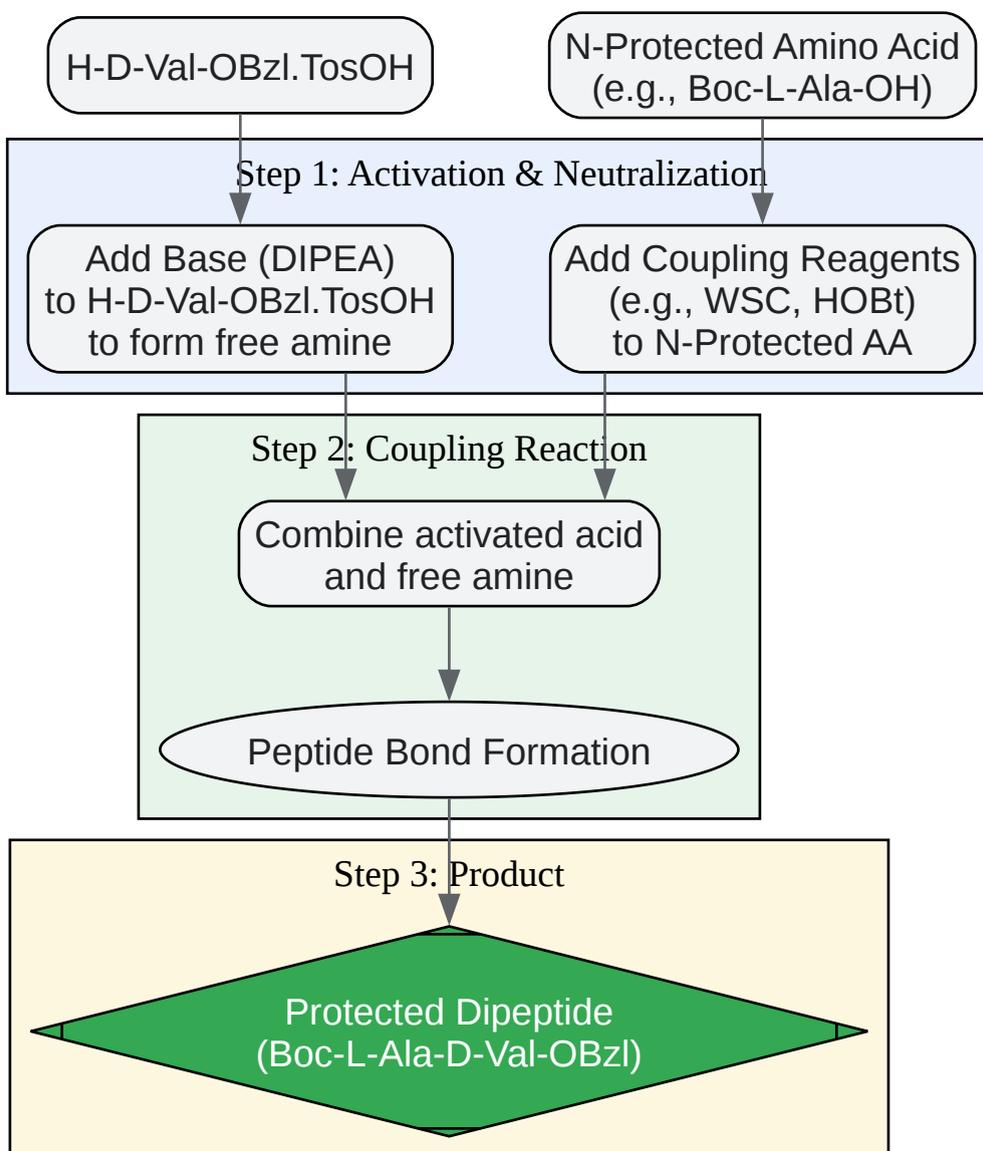
- p-Toluenesulfonate (Tosylate) Salt: The primary amino group of the valine ester is protonated by the strong acid, p-toluenesulfonic acid, to form an ammonium tosylate salt. This has two major benefits. First, it renders the highly nucleophilic amine unreactive, preventing unwanted side reactions.[12] Second, it confers high crystallinity to the molecule, which is immensely beneficial for purification by precipitation and recrystallization and for long-term storage stability.[8] The free amine is readily liberated in-situ just before a coupling reaction by adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[13]

Applications in Asymmetric Synthesis

H-D-Val-OBzl.TosOH is primarily employed as a C-terminal starting material in peptide synthesis and as a chiral synthon for complex molecule construction.

Solution-Phase Peptide Synthesis (SPPS)

This building block is ideal for initiating the synthesis of a peptide with a C-terminal D-Valine residue. The general workflow involves liberating the free amine from the tosylate salt and then coupling it with an N-terminally protected amino acid.



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Caption: Workflow for dipeptide synthesis using **H-D-Val-OBzl.TosOH**.

Protocol: Synthesis of Boc-Ala-D-Val-OBzl

- **Dissolution:** In a reaction vessel, dissolve **H-D-Val-OBzl.TosOH** (1.0 eq), N-Boc-L-Alanine (1.05 eq), and a racemization suppressor like 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in a suitable aprotic solvent (e.g., DMF or THF).[10]
- **Neutralization:** Cool the solution to 0-5 °C in an ice bath. Add DIPEA (1.1 eq) dropwise to neutralize the tosylate salt and liberate the free amine of the D-valine ester.

- **Coupling Agent Addition:** Add a coupling agent, such as a water-soluble carbodiimide (WSC/EDC) (1.1 eq), to the cooled solution.[10]
- **Reaction:** Allow the mixture to stir at 0-5 °C for one hour, then warm to room temperature and stir overnight.
- **Work-up:** Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% NaHCO₃ solution, water, 1N HCl, and brine.[10]
- **Purification:** Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude protected dipeptide, which can be purified further by chromatography or recrystallization.

Table 2: Representative Data for Dipeptide Synthesis

Product	Starting Materials	Typical Yield (%)
Boc-Ala-Gly-OBzl	Boc-Ala-OH, H-Gly-OBzl.TosOH	92.3
Boc-Phe-Gly-OBzl	Boc-Phe-OH, H-Gly-OBzl.TosOH	85.0

Data adapted from representative protocols for analogous glycine derivatives.

[10]

Quality Control: A Self-Validating Analytical System

Ensuring the identity, purity, and, most importantly, the enantiomeric integrity of a chiral building block is paramount. A multi-pronged analytical approach is required for comprehensive quality control.

Table 3: Comparison of Analytical Methods for **H-D-Val-OBzl.TosOH**

Analytical Method	Principle	Advantages for this Compound	Disadvantages
HPLC-UV	Chromatographic separation with UV detection.	Simple, robust. The benzyl and tosylate groups are strong UV chromophores, enabling sensitive detection. [14]	Lower selectivity than MS; cannot confirm enantiomeric purity.
Mass Spectrometry (MS)	Ionization and mass-to-charge ratio analysis.	Provides definitive mass information for structural confirmation. [14]	Does not distinguish between enantiomers.
Chiral HPLC	Separation of enantiomers on a chiral stationary phase (CSP).	The "gold standard" for determining enantiomeric purity and quantifying enantiomeric excess (ee). [15] [16]	Requires specialized columns and method development.
NMR Spectroscopy	Nuclear magnetic resonance.	Confirms overall structure. Can determine enantiomeric purity using a chiral solvating agent (e.g., Mandelic acid). [17]	Lower sensitivity for detecting minor enantiomeric impurities compared to chiral HPLC. [17]

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

The objective is to separate and quantify the desired D-enantiomer from any contaminating L-enantiomer. The exact conditions will vary based on the specific chiral column used.

- **Sample Preparation:** Prepare a stock solution of **H-D-Val-OBzl.TosOH** in the mobile phase or a compatible solvent (e.g., Methanol) at a concentration of approximately 0.5-1.0 mg/mL. Prepare a racemic (D/L) standard for method development and peak identification.

- Chromatographic System:
 - Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel® series) is often effective for amino acid derivatives.[15]
 - Mobile Phase: Typically a mixture of hexane/isopropanol or other organic solvents.[15] A common starting point is 90:10 Hexane:IPA.
 - Flow Rate: 0.5 - 1.0 mL/min.
 - Detection: UV at 220 nm or 254 nm.
- Analysis:
 - Inject the racemic standard to confirm the separation of the two enantiomer peaks and determine their retention times.
 - Inject the **H-D-Val-OBzl.TosOH** sample.
 - Integrate the peak areas for both the D- and L-enantiomers.
- Calculation of Enantiomeric Excess (% ee):
 - $\% ee = [(\text{Area of D-peak} - \text{Area of L-peak}) / (\text{Area of D-peak} + \text{Area of L-peak})] \times 100$
 - For a high-quality building block, the % ee should be >99%.

Safety and Handling

While specific toxicity data is limited, **H-D-Val-OBzl.TosOH** should be handled with standard laboratory precautions for chemical reagents.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid dust formation.[18] Use in a well-ventilated area or a chemical fume hood.

- First Aid: In case of skin contact, wash with soap and water. In case of eye contact, flush with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention. [\[18\]](#)
- Spills: Sweep up spilled solid material, avoiding dust generation, and place it in a suitable container for disposal. [\[18\]](#)

Conclusion

H-D-Val-OBzl.TosOH is more than just a protected amino acid; it is a highly engineered chiral building block designed for efficiency, stability, and versatility. The strategic combination of a readily removable benzyl ester and a crystallinity-inducing tosylate salt makes it an ideal starting material for the synthesis of peptides and other complex chiral molecules containing a D-Valine moiety. By understanding the rationale behind its synthesis, the function of its components, and the rigorous analytical methods required to verify its purity, researchers can confidently deploy this synthon to accelerate the development of next-generation therapeutics.

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